4-benzyl-1-(3,4-dimethoxybenzyl)piperidine
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Description
"4-benzyl-1-(3,4-dimethoxybenzyl)piperidine" is a chemical compound that has been studied in various contexts, particularly in relation to its crystal structure, synthesis, and potential applications in pharmaceuticals and other areas.
Synthesis Analysis
- Crystal Structure and Synthesis: The crystal structure of a related compound, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, was determined using X-ray structure analysis. It crystallizes from methanol in the monoclinic system (Sudhakar et al., 2005).
- Synthesis Techniques: Techniques for preparing derivatives of 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, which are sigma-1 receptor ligands, have been described, involving nucleophilic substitution reactions (Sadeghzadeh et al., 2014).
Molecular Structure Analysis
- Crystal Structure Details: The crystal structure of a related 1-benzyl piperidine derivative was analyzed, revealing specific unit-cell parameters and molecular conformation (Xue Si-jia, 2011).
Chemical Reactions and Properties
- Chemical Reactivity and Synthesis: A study on sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type provides insights into the synthesis and structure-activity relationships of such compounds (Tacke et al., 2003).
Physical Properties Analysis
- Structural Investigations: The molecular structure, along with spectroscopic (FT-IR, FT-Raman, NMR) studies of 1-Benzyl-4-(N-Boc-amino)piperidine, provides insights into physical properties like HOMO-LUMO bandgap energy and molecular interactions (Janani et al., 2020).
Chemical Properties Analysis
- Interaction with Biological Systems: The interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters offers insights into the chemical properties and potential pharmacological applications of such compounds (Kolhatkar et al., 2003).
Safety and Hazards
properties
IUPAC Name |
4-benzyl-1-[(3,4-dimethoxyphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-23-20-9-8-19(15-21(20)24-2)16-22-12-10-18(11-13-22)14-17-6-4-3-5-7-17/h3-9,15,18H,10-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIKMPYBPSBSSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-(3,4-dimethoxybenzyl)piperidine |
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